(2E)-3-(2H-1,3-benzodioxol-5-yl)-2-(4-methylbenzenesulfonyl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2E)-3-(2H-1,3-benzodioxol-5-yl)-2-(4-methylbenzenesulfonyl)prop-2-enenitrile is an organic molecule characterized by a complex structure that includes a benzodioxole ring, a sulfonyl group, and a nitrile group
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(2H-1,3-benzodioxol-5-yl)-2-(4-methylbenzenesulfonyl)prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.
Industry
In industrial applications, the compound’s stability and reactivity make it useful in the development of new materials, such as polymers and advanced coatings. Its ability to undergo various chemical transformations allows for the creation of materials with tailored properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2H-1,3-benzodioxol-5-yl)-2-(4-methylbenzenesulfonyl)prop-2-enenitrile typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzodioxole Ring: The benzodioxole moiety can be synthesized from catechol and formaldehyde under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation of toluene, followed by oxidation to form the corresponding sulfone.
Formation of the Prop-2-enenitrile Backbone: The nitrile group is introduced through a Knoevenagel condensation reaction between an aldehyde and malononitrile in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and bases such as sodium hydride are frequently employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Mechanism of Action
The mechanism by which (2E)-3-(2H-1,3-benzodioxol-5-yl)-2-(4-methylbenzenesulfonyl)prop-2-enenitrile exerts its effects depends on its interaction with molecular targets. For instance, in medicinal chemistry, it may inhibit specific enzymes or receptors, leading to therapeutic effects. The benzodioxole ring can interact with aromatic residues in proteins, while the sulfonyl and nitrile groups can form hydrogen bonds and other interactions with active sites.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enenitrile:
(2E)-3-(4-methylbenzenesulfonyl)prop-2-enenitrile: Lacks the benzodioxole ring, which may affect its biological activity and chemical properties.
Uniqueness
The presence of both the benzodioxole ring and the sulfonyl group in (2E)-3-(2H-1,3-benzodioxol-5-yl)-2-(4-methylbenzenesulfonyl)prop-2-enenitrile makes it unique. This combination of functional groups provides a balance of stability and reactivity, making it versatile for various applications in research and industry.
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4S/c1-12-2-5-14(6-3-12)23(19,20)15(10-18)8-13-4-7-16-17(9-13)22-11-21-16/h2-9H,11H2,1H3/b15-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJAVIXDFGROALG-OVCLIPMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC3=C(C=C2)OCO3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC3=C(C=C2)OCO3)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.